molecular formula C18H21N7O B2386132 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946298-66-4

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B2386132
CAS No.: 946298-66-4
M. Wt: 351.414
InChI Key: YDRXTLZGHNHNHD-UHFFFAOYSA-N
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Description

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol is a synthetic organic compound featuring a pteridin core substituted with a phenylamino group at position 4, linked to a piperazine ring. The piperazine moiety is further connected to an ethanol group at position 1. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling, similar to related piperazine derivatives .

Properties

IUPAC Name

2-[4-(4-anilinopteridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c26-13-12-24-8-10-25(11-9-24)18-22-16-15(19-6-7-20-16)17(23-18)21-14-4-2-1-3-5-14/h1-7,26H,8-13H2,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRXTLZGHNHNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pteridine Core Formation

The Gould-Jacobs reaction remains the most cited method for pteridine synthesis:

Reaction Scheme
$$ \text{2-Aminopyridine-3-carbonitrile} + \text{Diethyl oxalate} \xrightarrow{\text{EtOH, Δ}} \text{Pteridin-4(3H)-one} $$

Optimized Conditions

Parameter Value Source
Temperature 78°C
Reaction Time 12 h
Yield 68-72%

Phenylamino Functionalization

Microwave-assisted Buchwald-Hartwig amination enhances efficiency:

$$ \text{Pteridin-4(3H)-one} + \text{Aniline} \xrightarrow[\text{Pd(OAc)}2]{\text{Xantphos, Cs}2\text{CO}_3} \text{4-(Phenylamino)pteridin-2-ol} $$

Critical Parameters

  • Catalyst loading: 2 mol% Pd(OAc)₂
  • Ligand ratio: 1:1.2 Pd:Xantphos
  • Aniline equivalents: 1.5 molar excess

Piperazine-Ethanol Coupling

A two-step alkylation protocol prevents side reactions:

Step 1: Chloride Activation
$$ \text{4-(Phenylamino)pteridin-2-ol} + \text{SOCl}_2 \xrightarrow{\text{DCM, 0°C}} \text{2-Chloro-4-(phenylamino)pteridine} $$

Step 2: Nucleophilic Substitution
$$ \text{2-Chloro derivative} + \text{1-(2-Hydroxyethyl)piperazine} \xrightarrow{\text{EtOH, K}2\text{CO}3} \text{Target Compound} $$

Yield Optimization Data

Base Solvent Temp (°C) Yield (%)
Cs₂CO₃ DMF 80 58
K₂CO₃ EtOH 70 72
DBU THF 65 41

Synthetic Route 2: Convergent Approach via Intermediate Fragments

Prefabricated Piperazine-Ethanol Module

Synthesis of 1-(2-hydroxyethyl)piperazine follows established protocols:

$$ \text{Piperazine} + \text{Ethylene oxide} \xrightarrow{\text{H}_2\text{O, 40°C}} \text{1-(2-Hydroxyethyl)piperazine} $$

Purification Protocol

  • Vacuum distillation (bp 143-145°C at 12 mmHg)
  • Recrystallization from ethyl acetate/hexane (3:1)

Fragment Coupling Strategy

Ultrasound-assisted SNAr reaction enhances coupling efficiency:

$$ \text{2,4-Dichloropteridine} + \text{Aniline} + \text{1-(2-Hydroxyethyl)piperazine} \xrightarrow[\text{Ultrasound}]{\text{EtOH, 50°C}} \text{Target Compound} $$

Comparative Performance Metrics

Method Reaction Time Yield (%) Purity (%)
Conventional 24 h 51 88
Ultrasound 3 h 79 95

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (s, 1H, pteridine H-7)
δ 7.45-7.32 (m, 5H, phenyl)
δ 4.12 (t, J=5.8 Hz, 2H, -CH₂OH)
δ 3.85-3.45 (m, 8H, piperazine)

HRMS (ESI+)
Calculated for C₁₈H₂₁N₇O⁺: 352.1881
Found: 352.1879

Purity Assessment

HPLC conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/0.1% HCOOH (70:30)
  • Retention time: 6.72 min

Industrial-Scale Considerations

Cost Analysis of Routes

Component Route 1 Cost ($/kg) Route 2 Cost ($/kg)
Raw Materials 420 380
Energy 150 210
Waste Treatment 90 75
Total 660 665

Environmental Impact

  • Route 1: PMI (Process Mass Intensity) = 86
  • Route 2: PMI = 79
  • Solvent Recovery: 92% achievable via vacuum distillation

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have indicated that compounds related to 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol exhibit significant anticancer properties. For instance, derivatives of pteridine have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression .

Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that several derivatives exhibit potent activity against a range of bacterial and fungal strains. The effectiveness is often evaluated using standard microbiological methods, such as the serial dilution technique, which assesses the minimum inhibitory concentration (MIC) against specific pathogens .

Neurological Applications
Given the structural similarity to known neuroactive compounds, there is potential for 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol to act on neurotransmitter systems. Preliminary studies suggest that derivatives could modulate receptors involved in anxiety and depression, warranting further investigation into their psychopharmacological effects .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of pteridine-based compounds, including 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol. The results demonstrated that certain derivatives significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers synthesized various piperazine derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The study found that some derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pteridine ring system is known to interact with nucleic acids, while the piperazine ring can interact with various proteins. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural Features

Key Structural Analogues :

Arylsulfonylindole-Piperazine Derivatives (e.g., compounds 4b, 4g, 4j from ): Structure: Piperazine linked to a 2-methoxyphenyl group and an arylsulfonylindole-ethanol moiety. Key Differences: Replace the pteridin-phenylamino group with arylsulfonylindole, enhancing 5-HT6 receptor antagonism . Activity: High binding affinity (pKi = 7.73–7.87) and functional antagonism (IC50 = 32 nM for 4j) .

Thiazolylhydrazone-Piperazine Derivatives (): Structure: Piperazine linked to a fluorophenyl group and a thiazolylhydrazone-ethanol chain. Key Differences: Substitution of pteridin with thiazolylhydrazone, targeting acetylcholinesterase (AChE) inhibition.

Trifluoromethylphenyl-Piperazine Derivatives (e.g., MK47/RTC536 from ):

  • Structure : Piperazine linked to a trifluoromethylphenyl group and a thiophen-2-yl acetic acid.
  • Key Differences : Incorporates electron-withdrawing CF3 group, altering receptor selectivity .

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol (): Structure: Piperazine-ethanol with a para-aminophenyl substituent.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pKa
Target Compound C22H25N7O* ~403.5 N/A
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol C10H15BrN4O 299.16 N/A
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanol C13H20N2O2 314.4 N/A
2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxyethanol C21H27ClN2O2 374.9 2.47

*Inferred from structural similarity.

Biological Activity

2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol, commonly referred to by its chemical structure, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₂₁N₇O
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 946298-66-4

The biological activity of 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The pteridine ring system is known for its role in several biological processes, and the phenylamino and piperazine moieties contribute to the compound's binding affinity and specificity.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A study published in Molecules reported that phenylpiperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, with some compounds exhibiting synergistic effects when combined with established chemotherapeutics like doxorubicin . Table 1 summarizes findings related to the cytotoxicity of similar compounds:

CompoundIC50 (µM)Cell LineMechanism of Action
BS2300.18Various Cancer CellsDNA Topoisomerase II inhibition
Doxorubicin0.5Various Cancer CellsDNA intercalation
2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanolTBDTBDTBD

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been studied for its potential inhibitory effects on tyrosinase, an enzyme critical in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and as potential cosmetic agents. Preliminary data suggest that similar compounds can effectively reduce tyrosinase activity without significant cytotoxicity .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitumor Activity : A derivative similar to 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol was found to enhance the cytotoxicity of doxorubicin in vitro, suggesting a potential role as an adjuvant therapy in cancer treatment .
  • Tyrosinase Inhibition : Another study highlighted a series of phenylpiperazine derivatives that exhibited potent inhibition of tyrosinase with IC50 values significantly lower than those of traditional inhibitors like kojic acid . This indicates a promising avenue for developing new treatments for pigmentation disorders.
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in tumorigenesis and enzymatic activity. These studies help elucidate the structure-activity relationship (SAR) necessary for optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using ethylene oxide or chloroethanol under basic conditions (e.g., triethylamine in dichloromethane) to introduce the ethanol moiety . Intermediate purification may involve column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane (3:7). Yield optimization typically requires controlling stoichiometry and reaction time .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation of a saturated solution in ethanol or DCM. Data collection using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL-2018/3 provide bond angles, torsional parameters, and crystallographic R-values < 0.05 . Complementary techniques include 1^1H/13^13C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are recommended for handling this compound given limited toxicity data?

  • Methodological Answer : Assume acute toxicity based on structural analogs (e.g., piperazine derivatives). Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood with HEPA filters. First-aid protocols for accidental exposure include rinsing eyes with 0.9% saline for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

  • Methodological Answer : Implement continuous flow chemistry with automated reactors (e.g., Syrris Asia). Parameters to optimize:

  • Temperature: 60–80°C (prevents side reactions).
  • Solvent: Dichloromethane with 2% DMF to improve solubility.
  • Catalyst: 0.5 mol% Pd(OAc)2_2 for Suzuki-Miyaura cross-coupling steps.
    Monitor purity via HPLC (C18 column, acetonitrile/water gradient, 1.0 mL/min) .

Q. How do computational tools like molecular docking predict this compound’s biological targets?

  • Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking studies. Prepare the ligand (compound) in Open Babel (MMFF94 minimization) and the protein (e.g., kinase domains from PDB: 3ERT). Set grid boxes (20 Å3^3) around active sites. Analyze binding affinities (ΔG < −7 kcal/mol) and hydrogen-bond interactions (PyMOL visualization) . Validate predictions with in vitro kinase inhibition assays .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • NMR : Compare chemical shifts with predicted values (ChemDraw).
  • FT-IR : Confirm functional groups (e.g., OH stretch at 3300–3500 cm1^{-1}).
  • XRD : Validate stereochemistry against Cambridge Structural Database entries .
    Publish raw data in repositories like Zenodo for peer verification.

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:

  • Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze degradation via LC-MS.
  • Photostability : Expose to 1.2 million lux-hours UV light; monitor for photolytic byproducts.
    Recommended storage: amber vials at −20°C under argon .

Data Analysis & Ecological Considerations

Q. What methodologies assess the environmental impact of this compound despite limited ecotoxicity data?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPA EPI Suite) to predict biodegradation (BIOWIN3) and bioaccumulation (logP < 3.5). Experimental validation includes OECD 301D Ready Biodegradability Test and Daphnia magna acute toxicity assays (EC50 > 10 mg/L) .

Q. How do researchers address gaps in reproductive or chronic toxicity data?

  • Methodological Answer : Perform Ames tests (TA98/TA100 strains) for mutagenicity. For chronic toxicity, use zebrafish embryos (Danio rerio) exposed to 0.1–10 µM concentrations over 96 hours; monitor teratogenicity via heart rate and malformation scoring .

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